Product packaging for 1-Vinylcyclohexyl carbamate(Cat. No.:CAS No. 64011-67-2)

1-Vinylcyclohexyl carbamate

Cat. No.: B14497407
CAS No.: 64011-67-2
M. Wt: 169.22 g/mol
InChI Key: SVSIFZJMVIMMEX-UHFFFAOYSA-N
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Description

General Overview of the Carbamate (B1207046) Functional Group's Significance in Modern Organic Synthesis and Materials Science

The carbamate functional group, characterized by the structure -NHC(=O)O-, is a cornerstone in various scientific domains. wikipedia.org In organic synthesis, carbamates are widely recognized as crucial protecting groups for amines due to their stability under a range of reaction conditions and their straightforward removal. nih.govnih.govacs.org The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc) protecting groups are notable examples. nih.gov Beyond their role in protection, carbamates are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and other valuable organic compounds. mdpi.comwosjournals.comscielo.br Their ability to act as peptide bond isosteres has made them invaluable in medicinal chemistry, contributing to the development of drugs with enhanced stability and cell membrane permeability. nih.govnih.govacs.org

In the realm of materials science, the carbamate linkage is the defining feature of polyurethanes, a versatile class of polymers with wide-ranging applications as foams, elastomers, and coatings. wikipedia.orgplos.org The properties of these materials can be finely tuned by varying the structure of the monomers, making carbamate chemistry central to the development of advanced materials. mdpi.com Furthermore, carbamates are being explored for their role in creating sequence-defined polymers with tailored properties. mdpi.com

Unique Chemical Properties and Reactivity Profile of the Vinylcyclohexyl Scaffold within Carbamate Structures

The vinyl group (-CH=CH2) is a site of high reactivity, susceptible to a variety of chemical transformations such as polymerization and addition reactions. ontosight.ai The presence of this unsaturated group in close proximity to the carbamate functionality suggests a rich and complex reactivity profile for 1-vinylcyclohexyl carbamate. The vinyl group's electronic properties can influence the adjacent carbamate linkage and vice versa, potentially leading to unique reactivity not observed in simpler carbamates or vinyl compounds. For instance, the vinyl group can participate in palladium-catalyzed cross-coupling reactions, offering a pathway to more complex molecular architectures. sioc-journal.cn

Current Research Landscape and Underexplored Facets of this compound

While extensive research exists on carbamates and vinyl compounds individually, dedicated studies on "this compound" are notably scarce in publicly available literature. Much of the available information is on analogous structures, such as other vinyl carbamates or cyclohexyl derivatives. For example, Ethinamate, which is 1-ethynylcyclohexyl carbamate, was formerly used as a sedative-hypnotic, highlighting the potential biological activity of such scaffolds. nih.govhmdb.caebi.ac.uk

The limited direct research on this compound signifies a significant gap in the current scientific landscape. The interplay between the vinyl group's reactivity and the carbamate's stability and biological potential remains largely unexplored. The synthesis and polymerization of this specific monomer, as well as its application as a building block in more complex organic synthesis, are areas ripe for investigation. rsc.org

Scope and Objectives of Focused Academic Inquiry into this compound Systems

A focused academic inquiry into this compound systems would aim to elucidate the fundamental chemical and physical properties of this compound. Key objectives of such research would include:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the synthesis of this compound is a primary objective. This could involve exploring various synthetic strategies, including the reaction of 1-vinylcyclohexanol (B155736) with isocyanates or the use of phosgene-free methods. wikipedia.orgorganic-chemistry.org

Investigation of Reactivity: A thorough investigation of the compound's reactivity is crucial. This would involve studying its behavior in polymerization reactions, its utility in cycloaddition reactions, and its potential as a substrate in transition-metal-catalyzed cross-coupling reactions.

Exploration of Applications in Materials Science: Research should focus on the polymerization of this compound to produce novel polymers. The properties of these polymers, such as thermal stability, mechanical strength, and biodegradability, would be of significant interest.

Assessment of Biological Activity: Given the biological relevance of many carbamates, screening this compound and its derivatives for potential pharmacological activity would be a valuable avenue of research.

Detailed Research Findings

While specific research data for this compound is limited, data for analogous compounds can provide valuable insights.

Table 1: Physicochemical Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
Cyclohexyl carbamate C₇H₁₃NO₂ 143.19 120-125 ontosight.ai
Ethinamate C₉H₁₃NO₂ 167.21 95-98

Interactive Data Table: Spectroscopic Data of a Representative Carbamate

Below is representative spectroscopic data for a simple carbamate, which can serve as a reference for the characterization of this compound.

Spectroscopic TechniqueKey Features
FTIR (KBr, ν, cm⁻¹) ~3400-3300 (-NH stretching), ~1700 (>C=O stretching), ~1610 (-NH bending), ~1365 (-CN stretching), ~1216 (C-O stretching) rsc.org
¹H NMR (400 MHz, CDCl₃) δ Signals corresponding to the vinyl protons (likely in the range of 5-6 ppm) and the cyclohexyl protons (typically broad multiplets between 1-2 ppm) would be expected. The NH proton signal would also be present.
¹³C NMR A signal for the carbamate carbonyl carbon would be expected around 155-165 ppm. researchgate.net Signals for the vinyl and cyclohexyl carbons would also be present in their characteristic regions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B14497407 1-Vinylcyclohexyl carbamate CAS No. 64011-67-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64011-67-2

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1-ethenylcyclohexyl) carbamate

InChI

InChI=1S/C9H15NO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H2,10,11)

InChI Key

SVSIFZJMVIMMEX-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCC1)OC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Vinylcyclohexyl Carbamate and Analogues

Direct Synthetic Routes to 1-Vinylcyclohexyl Carbamate (B1207046)

Direct synthetic methods provide efficient pathways to 1-vinylcyclohexyl carbamate, utilizing different reagents and catalytic systems to achieve the desired carbamate functionality.

Phosgene-Mediated and Phosgene-Free Condensation Approaches from Precursor Alcohols and Amines

The synthesis of carbamates has traditionally involved the use of phosgene (B1210022), a highly toxic chemical. tno.nl Phosgene and its derivatives, such as triphosgene, serve as versatile reagents in organic synthesis. nih.gov Triphosgene, a stable crystalline solid, is a safer alternative to phosgene gas and facilitates the preparation of a wide range of compounds, including carbamates. nih.gov The reaction of an alcohol with phosgene or a phosgene equivalent, followed by reaction with an amine, is a common method for carbamate synthesis.

However, due to the hazardous nature of phosgene, significant research has focused on developing phosgene-free synthetic routes. rsc.org These methods often involve the reaction of amines with dialkylcarbonates in the presence of a catalyst. google.com For instance, the reaction of diphenylamine (B1679370) with dimethyl carbonate, catalyzed by 3-methyl-1-butylimidazolium chloride, yields the corresponding carbamate. tno.nl Another approach involves a three-component coupling of amines, carbon dioxide, and halides, which offers mild reaction conditions and avoids common side reactions like N-alkylation. organic-chemistry.org The development of non-phosgene routes is crucial for producing organic isocyanates and their corresponding carbamates in a safer and more environmentally friendly manner. google.com

Transcarbamoylation Reactions Utilizing Mild Catalytic Systems

Transcarbamoylation is an exchange reaction that converts one carbamate into another and represents a greener alternative for carbamate synthesis. nih.govresearchgate.net This method can be catalyzed by various systems, including metal catalysts and organic bases, under mild conditions. nih.gov Recent advancements have identified wild-type enzymes capable of catalyzing transcarbamoylation, offering a significant departure from methods that use strong acids or bases. digitellinc.com This enzymatic approach has shown high conversion rates and yields with a variety of alcohols. digitellinc.comskysonginnovations.com

The mechanism of transcarbamoylation can proceed through either an associative or a dissociative pathway. nih.gov In the associative pathway, an alcohol directly attacks the urethane (B1682113) carbonyl group. nih.govresearchgate.net The dissociative pathway involves the initial decomposition of the carbamate to an isocyanate and an alcohol, which then recombine to form the new carbamate. nih.govresearchgate.net Tin-catalyzed transcarbamoylation using methyl carbamate or phenyl carbamate as the carbamoyl (B1232498) donor has demonstrated broad functional group tolerance. organic-chemistry.org These mild catalytic systems are promising for the synthesis of complex molecules, including those sensitive to harsh reaction conditions. nih.govdigitellinc.com

Table 1: Comparison of Catalytic Systems for Transcarbamoylation

Catalyst System Reaction Conditions Advantages Disadvantages
Wild-Type Enzymes Approx. 50°C, pH 10 skysonginnovations.com High conversion and yield, mild conditions, sustainable digitellinc.comskysonginnovations.com Substrate specificity may be a limitation
Tin-based Catalysts 90°C in toluene (B28343) organic-chemistry.org Broad functional group tolerance, good yields organic-chemistry.org Use of metal catalyst
Base Catalysts (e.g., tBuOK) <70°C nih.gov Mild conditions, efficient for polyurethane depolymerization nih.govresearchgate.net Potential for side reactions with sensitive substrates

Carbon Dioxide (CO2) Fixation Strategies for Carbamate Formation

The utilization of carbon dioxide (CO2) as a C1 building block for chemical synthesis is an attractive and sustainable approach. mdpi.comuantwerpen.benih.gov CO2 can be used to synthesize carbamates directly from amines and other starting materials, often under mild and transition-metal-free conditions. uantwerpen.be One common strategy involves the reaction of amines, CO2, and alkyl halides in the presence of a base. nih.gov The reaction is thought to proceed through the formation of a carbamate anion, which then reacts with the alkyl halide. nih.gov

Various catalytic systems have been developed to facilitate CO2 fixation into carbamates. These include adenine-modified Ti-SBA-15 solid catalysts, which can activate CO2 at basic nitrogen groups. iitm.ac.in Base-promoted systems, using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been shown to be effective for the synthesis of both cyclic and acyclic carbamates. uantwerpen.bersc.org For example, a straightforward method for synthesizing cyclic carbamates from amino alcohols and CO2 utilizes p-toluenesulfonyl chloride (TsCl) as a hydroxyl group activating reagent under mild conditions. rsc.org These CO2 fixation strategies offer a greener and more atom-economical route to valuable carbamate compounds. mdpi.comrsc.org

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in modern chemistry, particularly for pharmaceutical applications. Stereoselective and asymmetric methods allow for the precise control of the three-dimensional arrangement of atoms in a molecule, leading to the formation of a single enantiomer or diastereomer.

Copper-Catalyzed Enantioselective Approaches for Axially Chiral Carbamates

Copper-catalyzed reactions have emerged as powerful tools for the enantioselective synthesis of chiral compounds. organic-chemistry.orgnih.govrug.nl These methods are particularly useful for creating axially chiral molecules, which possess a stereogenic axis rather than a stereocenter. Copper-catalyzed enantioselective synthesis of axially chiral allenes from propargylic dichlorides has been achieved with high enantiomeric excesses. organic-chemistry.org

While direct copper-catalyzed enantioselective synthesis of axially chiral carbamates from 1-vinylcyclohexyl substrates is not extensively documented in the provided results, the principles of copper-catalyzed asymmetric reactions can be applied. For instance, copper-catalyzed asymmetric allylic substitution reactions with various nucleophiles have been well-studied and show high levels of enantioselectivity. beilstein-journals.org The development of new chiral ligands is crucial for achieving high stereocontrol in these transformations. nih.gov The application of these methodologies to this compound precursors could provide a viable route to axially chiral derivatives. A study demonstrated a copper-catalyzed asymmetric allylic borylation of 1-vinylcyclobutanols, resulting in axially chiral allylborane systems with high asymmetric induction. researchgate.net

Palladium-Catalyzed Asymmetric Allylic Substitutions on Vinylcyclohexyl Substrates

Palladium-catalyzed asymmetric allylic substitution (AAA) is a versatile and powerful method for the formation of C-C, C-N, and C-O bonds with excellent stereocontrol. uwindsor.canih.govdntb.gov.uathieme-connect.de This methodology has been successfully applied to a wide range of cyclic and acyclic substrates. nih.govresearchgate.net In the context of 1-vinylcyclohexyl substrates, palladium-catalyzed AAA offers a strategic approach to introduce chirality.

The reaction typically involves the formation of a π-allyl-palladium complex from an allylic substrate, such as a vinylcyclohexyl acetate (B1210297) or carbonate. uwindsor.ca Subsequent nucleophilic attack, guided by a chiral ligand, leads to the formation of the enantioenriched product. A variety of nucleophiles, including soft carbon nucleophiles and heteronucleophiles, can be employed. nih.gov For example, the asymmetric alkylation of cyclohexenylacetate with lithium dimethyl malonate using a palladium catalyst and a chiral ligand afforded the product with high enantiomeric excess. uwindsor.ca A study involving the allylic displacement reaction with 1-vinylcyclohexyl acetate demonstrated the feasibility of using such substrates in stereoselective synthesis. rsc.org The choice of ligand is critical for achieving high enantioselectivity in these reactions. nih.govresearchgate.net

Table 2: Key Chiral Ligands in Palladium-Catalyzed Asymmetric Allylic Substitution

Ligand Type Description Typical Substrates
Trost Ligands Based on a trans-1,2-diaminocyclohexane (DACH) backbone Cyclic and acyclic substrates, particularly for desymmetrization of meso-compounds nih.gov
Phosphinoxazoline (PHOX) Ligands Contain both a phosphine (B1218219) and an oxazoline (B21484) moiety Acyclic substrates, particularly for the formation of all-carbon quaternary stereocenters researchgate.net
SimplePhos Ligands A class of monodentate phosphine ligands Used in copper-catalyzed reactions, but principles are relevant for palladium catalysis organic-chemistry.org

Asymmetric Borylation and Related Transformations on Vinylcyclohexyl Moieties

The introduction of boron-containing functionalities into organic molecules in an enantioselective manner represents a significant advancement in synthetic chemistry, providing versatile intermediates for further elaboration. rsc.org While specific studies on the asymmetric borylation of this compound are not extensively documented, the reactivity of analogous vinylcyclohexyl systems provides a strong basis for predicting its behavior in such transformations. The desymmetrization of prochiral cyclohexanone (B45756) derivatives, for instance, offers a powerful strategy for accessing chiral building blocks. researchgate.net

Copper-catalyzed asymmetric allylic borylation has emerged as a robust method for the enantioselective synthesis of chiral allylboronates. researchgate.net In a related context, the copper-catalyzed asymmetric allylic borylation of 3,3'-disubstituted 1-vinylcyclobutan-1-ols has been shown to produce axially chiral allylborane systems with high enantiomeric excess. This transformation proceeds via a dynamic kinetic asymmetric transformation, highlighting the potential for creating stereogenic centers from prochiral substrates. researchgate.net It is conceivable that a similar strategy could be applied to this compound, where a chiral copper catalyst could facilitate the enantioselective addition of a boryl group to the vinyl moiety.

Furthermore, palladium-catalyzed enantioselective transformations on vinylcyclohexyl derivatives have been reported. For example, the palladium-catalyzed substitution of achiral trans-4-tert-butyl-1-vinylcyclohexyl derivatives with nucleophiles in the presence of a chiral ligand, such as BINAP, has been shown to proceed with high enantioselectivity. researchgate.net This underscores the potential for transition metal-catalyzed reactions to control the stereochemistry at the quaternary center of 1-vinylcyclohexyl systems.

Table 1: Representative Asymmetric Transformations on Vinylcycloalkyl Analogues

SubstrateCatalyst/LigandReagentProduct TypeEnantiomeric Excess (ee)Reference
cis/trans-3,3'-disubstituted 1-vinylcyclobutan-1-olsCu-catalystB₂pin₂Axially chiral allylboraneHigh researchgate.net
trans-4-tert-butyl-1-vinylcyclohexyl carbonatePd-catalyst/BINAPDimethyl malonateChiral alkylidenecyclohexaneup to 90% researchgate.net

Note: This table presents data for analogous systems to illustrate the potential for asymmetric transformations on this compound.

Exploration of Derivatization Strategies for this compound

The unique combination of a reactive vinyl group, a modifiable cyclohexyl scaffold, and a versatile carbamate functionality makes this compound an attractive substrate for a wide range of derivatization strategies. These modifications can be targeted to enhance its properties for specific applications or to create complex molecular architectures.

The vinyl group of this compound is a prime site for a variety of addition and cycloaddition reactions, enabling the introduction of diverse functional groups and the construction of new ring systems.

Addition Reactions: The electron-rich double bond can readily participate in electrophilic addition reactions. For instance, hydroboration-oxidation would yield the corresponding anti-Markovnikov alcohol, while halogenation could introduce dihalide functionalities. The iridium-catalyzed E-selective addition of α,β-unsaturated amides to terminal alkynes to form 1,4-dienes with a quaternary carbon center suggests the potential for similar additions to the vinyl group of this compound. rsc.org

Cycloaddition Reactions: Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic frameworks.

[4+2] Cycloaddition (Diels-Alder Reaction): The vinyl group can act as a dienophile in Diels-Alder reactions, reacting with a variety of dienes to form six-membered rings. libretexts.orglibretexts.org The reactivity of the vinyl group as a dienophile can be influenced by the electronic nature of the carbamate group. libretexts.orgnih.gov

[4+3] Cycloaddition: This type of reaction, typically involving an allyl cation and a diene, can be utilized to construct seven-membered rings. organicreactions.org While less common, the vinyl group could potentially be transformed into a reactive intermediate for such cycloadditions.

1,3-Dipolar Cycloaddition: The reaction of the vinyl group with 1,3-dipoles, such as azides or nitrile oxides, provides a direct route to five-membered heterocyclic rings like triazoles or isoxazolines, respectively. wikipedia.org This is a highly versatile method for introducing heteroatoms into the molecular structure.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions can be employed to create four-membered rings. libretexts.org This method is particularly useful for synthesizing strained ring systems.

Beyond the vinyl group, both the cyclohexyl ring and the carbamate nitrogen offer opportunities for further functionalization.

Cyclohexyl Ring Modifications: The saturated cyclohexyl ring can be functionalized through various C-H activation strategies, although this can be challenging. Alternatively, the starting cyclohexanone can be substituted prior to the formation of the 1-vinylcyclohexyl moiety, allowing for the introduction of a wide range of functional groups onto the ring system.

Carbamate Nitrogen Modifications: The carbamate nitrogen can be derivatized to alter the electronic properties of the molecule or to introduce new functional handles. For example, N-alkylation or N-arylation can be achieved under appropriate conditions. The carbamate itself can be synthesized from 1-vinylcyclohexanol (B155736) and an isocyanate, or through the reaction of the alcohol with phosgene followed by an amine. This modular synthesis allows for a wide variety of substituents on the carbamate nitrogen. The derivatization of carbamates is a well-established field, often employed to enhance their analytical detection or to modify their biological activity. scispec.co.thnih.govnih.govrestek.com

The presence of a polymerizable vinyl group makes this compound a promising monomer for the synthesis of novel polymers and oligomers.

Polymerization: this compound can potentially undergo polymerization through various mechanisms, including free-radical, cationic, and coordination polymerization. The resulting polymers would feature a poly(vinyl) backbone with pendant cyclohexyl carbamate groups. These side chains could influence the physical and chemical properties of the polymer, such as its solubility, thermal stability, and mechanical strength. Topochemical polymerization, a solid-state reaction driven by the alignment of monomers in a crystal lattice, offers a route to highly ordered, crystalline polymers. rsc.orgnih.gov The synthesis of hyperbranched polyamines through the ring-opening polymerization of cyclic carbamates also suggests the potential for creating complex polymeric architectures from carbamate-containing monomers. frontiersin.org

Oligomerization: Controlled oligomerization of this compound can be achieved using specific catalysts, such as metallocene-based systems. mdpi.commdpi.com This would allow for the synthesis of well-defined oligomers with a specific number of repeating units. Such oligomers could serve as building blocks for more complex macromolecules or as model compounds for studying the properties of the corresponding polymers. Patents have mentioned the use of 1-vinylcyclohexyl(meth)acrylate oligomers in various compositions. epo.org

Table 2: Potential Polymerization and Derivatization Strategies for this compound

Transformation TypeReagents/ConditionsPotential Product
Vinyl Group Functionalization
Diels-Alder CycloadditionDiene, Heat or Lewis AcidSubstituted cyclohexene (B86901) ring fused to the cyclohexyl moiety
1,3-Dipolar CycloadditionAzide, CatalystTriazole-substituted cyclohexyl carbamate
Hydroboration-Oxidation1. BH₃, THF; 2. H₂O₂, NaOH2-(1-(Carbamoyloxy)cyclohexyl)ethan-1-ol
Carbamate Modification
N-AlkylationAlkyl halide, BaseN-alkyl-1-vinylcyclohexyl carbamate
Polymerization/Oligomerization
Free-Radical PolymerizationInitiator (e.g., AIBN), HeatPoly(this compound)
OligomerizationMetallocene catalystOligo(this compound)

Note: This table outlines potential synthetic transformations based on the known reactivity of the functional groups present in this compound.

Mechanistic Investigations of Reactivity and Degradation Pathways of 1 Vinylcyclohexyl Carbamate

Elucidation of Thermal and Catalytic Decomposition Mechanisms of Carbamate (B1207046) Esters

The thermal decomposition of carbamates is an endothermic process that requires heat to break the chemical bonds within the molecule. nih.gov The decomposition of N-arylcarbamates of tertiary alcohols, structurally related to 1-vinylcyclohexyl carbamate, has been shown to follow first-order kinetics. acs.org Studies on t-butyl N-arylcarbamates reveal that the decomposition yields carbon dioxide, an amine, and an olefin. acs.orgcdnsciencepub.com For these compounds, electron-withdrawing substituents on the aryl ring have a small activating effect on the decomposition rate. acs.org

The thermal cleavage of carbamates can be influenced by the solvent, temperature, and substituents. For instance, the decomposition of t-butyl N-phenylcarbamate has been studied in various solvents, including dodecane, diphenyl ether, acetophenone, nitrobenzene, and decanol, with the reaction remaining first-order. acs.org The thermodynamic parameters of activation, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, are crucial in understanding the transition state of the decomposition reaction. For 1-aryl-1-methylethyl N-arylcarbamates, it has been observed that ΔH‡ varies linearly with the Hammett σ+ constants of the substituents, indicating a significant development of positive charge at the benzylic carbon in the transition state. rsc.org The decomposition is believed to proceed through a charge-separated, cyclic transition state. acs.orgrsc.org

The table below summarizes kinetic data for the thermal decomposition of a related carbamate, illustrating the influence of substituents.

Substituent (X) in p-XC₆H₄NHCO₂C(CH₃)₂RRate Constant (k) at 450 K (s⁻¹)
CH₃1.0 x 10⁻⁴
H1.5 x 10⁻⁴
Cl2.0 x 10⁻⁴
NO₂4.5 x 10⁻⁴

Data adapted from studies on N-arylcarbamates of tertiary alcohols. acs.org

The decomposition of carbamates can be significantly accelerated by catalysts. Both acids and bases can catalyze the cleavage of the carbamate bond. Acid-catalyzed hydrolysis of carbamate esters is dependent on the pKa of the leaving group (the alcohol moiety). researchgate.net Solid acid catalysts, such as SO₄²⁻/ZrO₂-HZSM-5, have been shown to effectively lower the decomposition temperature of carbamates by providing both Brønsted and Lewis acid sites that facilitate proton transfer and subsequent C-N bond cleavage. cdnsciencepub.comrsc.orgresearchgate.net

Metal promoters are also known to influence the decomposition of carbamates. Transition metal complexes, for example, can act as catalysts. In some cases, metal carbamates are formed as intermediates in catalytic cycles. researchgate.net The use of metal-based catalysts in the decomposition of a model carbamate, methyl N-phenyl carbamate, has been investigated, with catalysts like ZnO, Bi₂O₃, and Al₂O₃ showing activity. nih.gov The presence of water was found to significantly influence the reaction pathway, leading to hydrolysis products. nih.gov The synthesis of certain carbamates, such as 2,2,6,6-tetramethyl-4-piperidinyl allyl carbamate, has been achieved using a dibutyltin (B87310) dilaurate catalyst, highlighting the role of metal catalysts in carbamate chemistry. cnrs.fr

Oxidative Transformations and Enzymatic Reactivity of the Vinyl Moiety

The vinyl group in this compound is a site of potential oxidative and enzymatic reactivity, leading to the formation of various metabolites.

By analogy with other vinyl carbamates, the vinyl group of this compound is expected to be a substrate for cytochrome P450 (CYP) enzymes. Studies on ethyl carbamate have shown that it is metabolized by CYP2E1 in a two-step oxidation process. nih.gov The first step is the oxidation of the ethyl group to form vinyl carbamate, which is then rapidly oxidized by the same enzyme to vinyl carbamate epoxide. nih.govthieme-connect.com This epoxidation is a critical activation step. cdnsciencepub.comrsc.org The formation of this epoxide has been implicated in the bioactivity of vinyl carbamates. cdnsciencepub.comrsc.org It is therefore highly probable that this compound undergoes a similar CYP-mediated epoxidation at the vinyl group to form 1-(oxiran-2-yl)cyclohexyl carbamate.

The metabolism of ethyl carbamate to vinyl carbamate and its subsequent epoxidation has been demonstrated in human liver microsomes. d-nb.info The kinetic parameters for the conversion of vinyl carbamate to its epoxide, measured indirectly through the formation of an adduct with adenosine, indicate a high affinity of the enzyme for vinyl carbamate. d-nb.info

The primary reactive intermediate formed from the oxidative metabolism of the vinyl moiety is the corresponding epoxide. Vinyl carbamate epoxide is an electrophilic species that can react with cellular nucleophiles. nih.gov This reactivity is central to its biological effects. The epoxide can form adducts with DNA and proteins. nih.govnih.gov For instance, vinyl carbamate epoxide has been shown to form 1,N⁶-ethenoadenosine and 3,N⁴-ethenodeoxycytidine adducts with DNA. nih.gov

The detoxification of vinyl carbamate epoxide can occur through conjugation with glutathione (B108866) (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). acs.org This conjugation represents a protective mechanism against the reactivity of the epoxide. Free radicals can also be considered as potential reactive intermediates in certain chemical transformations. acs.org

Stereochemical and Regiochemical Studies of Vinylcyclohexyl Group Reactions

The presence of a chiral center at the C1 position of the cyclohexane (B81311) ring and the reactive vinyl group introduces elements of stereochemistry and regiochemistry into the reactions of this compound.

Reactions involving the vinylcyclohexyl group can exhibit stereoselectivity and regioselectivity. For instance, in E2 elimination reactions of substituted cyclohexanes, the requirement for an anti-periplanar arrangement of the leaving group and the β-hydrogen dictates the regiochemical outcome, which may not always follow Zaitsev's rule. nih.gov Addition reactions to the vinyl group are also subject to regiochemical control, often following Markovnikov's rule where the electrophile adds to the less substituted carbon of the double bond. banglajol.inforsc.org

Stereoselective syntheses involving vinyl carbamates have been reported. For example, the γ-lithiation and homoaldol reaction of an enantiopure α-silylated vinyl carbamate proceeds with high stereoselectivity. thieme-connect.com Transition metal-catalyzed reactions of vinyl carbamates, such as palladium-catalyzed cycloadditions, can also be highly stereoselective. acs.orgnih.gov Rhodium-catalyzed oxyamination of dienyl carbamates proceeds via the formation of vinyl aziridines, with the subsequent ring-opening being regio- and stereoselective. rsc.orgresearchgate.net

The regioselectivity of reactions on vinyl carbamates can be influenced by the catalytic system and the presence of directing groups. For example, the hydroarylation of vinyl amine derivatives can be achieved with complete regiocontrol using a combination of organic catalysts. nih.gov In the case of alkyne iminium ion cyclization of vinylogous carbamates, the regioselectivity can be switched by using an internal hydroxy group as a nucleophile.

Allylic Rearrangements and Substitutions

The allylic system in this compound, comprising the vinyl group attached to the carbamate-bearing carbon, is a focal point for several important reaction types. These include sigmatropic rearrangements and catalyzed substitution reactions.

A significant reaction pathway for allylic carbamates is the spcmc.ac.inspcmc.ac.in sigmatropic rearrangement. This type of rearrangement can be induced under thermal or catalytic conditions. For instance, allylic carbamates can be converted to allylic isocyanates through a spcmc.ac.inspcmc.ac.in sigmatropic rearrangement of an intermediate allylic cyanate (B1221674), which is formed by the dehydration of the carbamate. This process is known to proceed with a high degree of chirality transfer. A direct method involves reacting an allylic alcohol with an electrophilic cyanating agent, like 1-cyano-4-dimethylaminopyridinium (B1194302) bromide (CAP), which generates an allylic cyanate in situ. This intermediate then rapidly rearranges to the thermodynamically more stable allylic isocyanate. The resulting isocyanates are typically trapped with a nucleophile, such as an amine, to form stable urea (B33335) derivatives.

Palladium-catalyzed allylic substitution is another key transformation. In these reactions, a palladium(0) catalyst complexes with the vinyl group to form a π-allyl-palladium intermediate, with the carbamate (or a derivative thereof) acting as a leaving group. The stereochemical and regiochemical outcome of the subsequent nucleophilic attack is highly dependent on the nature of the ligands, nucleophile, and solvent. Studies on analogous systems, such as 1-vinylcyclohexyl acetate (B1210297), show that soft nucleophiles typically attack the π-allyl complex at the carbon atom external to the ring. The stereochemistry of these substitutions is a subject of detailed mechanistic investigation, with the enantioselective step often being the initial oxidative addition of the substrate to the chiral palladium complex.

The following table details the synthesis of a urea derivative from a related 1-vinylcyclohexyl precursor via a rearranged isocyanate, illustrating the outcome of such allylic functionalization.

Starting MaterialReagentsProductYieldReference
1-Vinylcyclohexanol (B155736)1. 1-Cyano-4-dimethylaminopyridinium bromide (CAP), Diisopropylethylamine 2. PyrrolidineN-(1-Vinylcyclohexyl)pyrrolidine-1-carboxamide74% google.com

Ring-Opening and Ring-Expansion/Contraction Reactions of the Cyclohexyl Core

While reactions at the allylic position are more common, the cyclohexyl core of this compound can potentially undergo structural reorganization under certain conditions, typically those that promote the formation of a carbocation intermediate. Although the carbamate group itself is a poor leaving group, protonation of the vinyl group or interaction with a strong Lewis acid could initiate such processes.

A plausible pathway for rearrangement is the Wagner-Meerwein rearrangement, a class of carbocation-mediated 1,2-rearrangements. wikipedia.orglscollege.ac.in If a tertiary carbocation were formed at the C1 position of the cyclohexyl ring (for example, through protonation of the vinyl double bond), a 1,2-alkyl shift from the adjacent C2 position could occur. This would result in a ring expansion, transforming the six-membered cyclohexyl ring into a more strained but potentially reactive seven-membered cycloheptenyl system. The driving force for such a rearrangement is the formation of a more stable carbocation. spcmc.ac.inchemistrysteps.com

Conversely, ring contractions could also be envisioned, although they are generally less common for cyclohexyl systems unless significant ring strain can be relieved or a particularly stable intermediate can be formed. These transformations, such as the Tiffeneau-Demjanov rearrangement, typically involve specific functional group arrangements, like a 1-aminomethyl-1-cycloalkanol, which are not inherent to the parent this compound structure. thieme-connect.de

The degradation of this compound under harsh conditions, such as high temperatures, primarily involves the decomposition of the carbamate moiety itself. Thermal decomposition of carbamates is a known industrial route to produce isocyanates and alcohols. mdpi.comnih.gov This process, however, focuses on the cleavage of the N-COO bond and does not typically induce the opening or rearrangement of a stable carbocyclic ring like cyclohexane. Therefore, ring-opening or expansion reactions of the cyclohexyl core are not considered primary degradation pathways under most conditions and would require specific catalytic or acidic reagents to be initiated. thieme-connect.de

The following table summarizes theoretical rearrangement possibilities of the cyclohexyl core based on established chemical principles.

Reaction TypeInitiating Step (Hypothetical)Potential OutcomeGoverning PrincipleReference
Wagner-Meerwein RearrangementFormation of a carbocation at C1 via acid catalysisRing expansion to a seven-membered ringMigration of an alkyl group to form a more stable carbocation spcmc.ac.inwikipedia.orgchemistrysteps.com
Thermal DegradationHigh temperatureCleavage to isocyanate and 1-vinylcyclohexanolReversible cleavage of the carbamate ester bond mdpi.com

Advanced Analytical Techniques for Comprehensive Characterization and Quantitative Analysis in Research

High-Resolution Spectroscopic Characterization

High-resolution spectroscopic techniques are indispensable for the elucidation of the molecular structure of 1-vinylcyclohexyl carbamate (B1207046). These methods provide detailed information about the connectivity of atoms, the molecular formula, and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of 1-vinylcyclohexyl carbamate. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR spectroscopy, the vinyl protons are expected to appear in the downfield region, typically between 5.0 and 6.5 ppm, exhibiting characteristic splitting patterns (doublet of doublets) due to geminal and vicinal coupling. The proton on the carbon bearing the carbamate group on the cyclohexane (B81311) ring would also resonate at a distinct chemical shift. The protons of the cyclohexane ring would appear as a complex multiplet in the aliphatic region, generally between 1.0 and 2.0 ppm.

¹³C NMR spectroscopy provides complementary information, with the carbonyl carbon of the carbamate group exhibiting a characteristic resonance in the range of 150-160 ppm. spectrabase.com The carbons of the vinyl group would appear between 110 and 140 ppm, while the carbons of the cyclohexane ring would be observed in the upfield region. A predicted ¹³C NMR spectrum for this compound suggests the chemical shifts for the different carbon atoms. spectrabase.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)~155
Vinylic (=CH)~140
Vinylic (=CH₂)~115
Cyclohexyl (C-O)~80
Cyclohexyl (-CH₂)~20-40

Note: These are predicted values and may vary in experimental conditions.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structural assignment of this compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the accurate determination of the molecular formula of this compound (C₉H₁₅NO₂), which has a molecular weight of 169.22 g/mol . nih.gov HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. chemguide.co.uk Upon ionization, the molecular ion of this compound can undergo characteristic fragmentation. Common fragmentation pathways for carbamates include the loss of the carbamate group or cleavage of the cyclohexyl ring. libretexts.orgmiamioh.edu The study of these fragmentation patterns can help to confirm the structure of the molecule. For instance, a characteristic loss of the vinyl group or the entire carbamate moiety could be expected. libretexts.org

Table 2: Expected Key Fragmentation Ions for this compound in MS/MS

Fragment IonProposed Structure / Neutral LossExpected m/z
[M-C₂H₃]⁺Loss of vinyl group142
[M-OCONH₂]⁺Loss of carbamate group110
[C₆H₁₀]⁺Cyclohexene (B86901) radical cation82

Note: The observed fragmentation pattern can be influenced by the ionization technique used.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The carbamate group will exhibit characteristic vibrational modes. The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. specac.com The C=O (carbonyl) stretching vibration of the carbamate is a strong absorption expected around 1700-1730 cm⁻¹. masterorganicchemistry.comspectroscopyonline.com The C-O stretching and N-H bending vibrations also provide characteristic peaks. researchgate.net The vinyl group will show C=C stretching around 1640 cm⁻¹ and =C-H stretching and bending vibrations. specac.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Carbamate)Stretching3300-3500
C=O (Carbamate)Stretching1700-1730
C=C (Vinyl)Stretching~1640
C-O (Carbamate)Stretching1200-1300
=C-H (Vinyl)Bending (out-of-plane)900-1000

Raman spectroscopy can provide complementary information, particularly for the C=C bond and the cyclohexane ring vibrations. Furthermore, these techniques can be employed in polymorphism studies to identify different crystalline forms of the compound, which may exhibit distinct vibrational spectra.

Chromatographic Separation and Detection Methodologies for Research Applications

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound. The choice of method depends on the volatility and polarity of the compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely used technique for the analysis of moderately polar compounds like carbamates. sepscience.com For the purity assessment and quantitative analysis of this compound, a C18 column would be a suitable stationary phase. nih.gov A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, would be employed, likely in a gradient elution mode to ensure good separation from any impurities. epa.gov

Detection can be achieved using a UV detector, as the carbamate functional group exhibits some UV absorbance. For enhanced sensitivity and selectivity, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. nih.gov

Table 4: Typical RP-HPLC Parameters for Carbamate Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient20% B to 80% B over 15 min
Flow Rate1.0 mL/min
DetectionUV at 220 nm or Mass Spectrometry

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Many carbamates are thermally labile and can degrade in the hot GC injector. researchgate.net However, for a relatively small molecule like this compound, GC analysis may be feasible, potentially after derivatization to increase its volatility and thermal stability. scispec.co.th

When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information. For unambiguous identification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard. biomedpharmajournal.org The mass spectrometer provides mass spectra of the eluting compounds, which can be compared to a library for positive identification. The fragmentation patterns observed in GC-MS would be similar to those discussed in the HRMS section.

Table 5: Potential GC-MS Parameters for the Analysis of this compound

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature250 °C (or optimized for thermal stability)
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min
DetectorMass Spectrometer (Scan range 50-300 amu)

Development and Optimization of Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

The accurate identification and quantification of this compound in complex research matrices necessitate the use of highly sensitive and selective analytical methods. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose. The development and optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods are central to achieving reliable and reproducible results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with a tandem mass spectrometer (MS/MS), is often the preferred technique for the analysis of carbamates, including this compound. taylorfrancis.comnih.gov This preference is largely due to the thermally labile nature of many carbamate compounds, which can decompose under the high temperatures required for GC analysis. taylorfrancis.comproquest.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers a powerful combination of high-resolution separation, speed, and sensitivity. nih.govnih.gov

Method development for this compound would typically involve the optimization of several key parameters:

Chromatographic Separation: Reversed-phase chromatography is commonly employed, utilizing columns such as a C18. nih.govnih.gov Specialized columns developed specifically for carbamate analysis are also available and can provide unique selectivity and faster analysis times. sepscience.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid to improve ionization efficiency. nih.govgoogleapis.com

Ionization Source: Electrospray ionization (ESI) is a common choice for carbamates, typically operated in positive ion mode. researchgate.net

Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is crucial for selectivity and sensitivity. nih.gov The Multiple Reaction Monitoring (MRM) mode is used for quantification, where specific precursor-to-product ion transitions for this compound are monitored. nih.gov An additional Enhanced Product Ion (EPI) scan can be used for confirmation by providing more detailed fragmentation spectra. nih.gov A characteristic fragmentation for many carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, -57 Da), which can be a useful diagnostic tool. nih.gov

The optimization of these parameters aims to achieve low limits of detection (LOD) and quantification (LOQ), typically in the low µg/kg or parts-per-billion (ppb) range, with high accuracy and precision. nih.govnih.govgoogleapis.com

Table 1: Representative LC-MS/MS Parameters for Carbamate Analysis The following table presents typical parameters that would be optimized for the analysis of this compound, based on established methods for similar compounds.

ParameterTypical Setting/ConditionPurpose
Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)Separation of the analyte from matrix components.
Mobile PhaseA: Water + 0.1% Formic AcidB: Acetonitrile or MethanolFacilitates separation and ionization.
Flow Rate0.2 - 0.4 mL/minInfluences retention time and peak shape.
Column Temperature35 - 40 °CEnsures reproducible retention times.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), PositiveGenerates protonated molecular ions [M+H]⁺.
Scan TypeMultiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for quantification.
Collision GasArgonInduces fragmentation of the precursor ion in the collision cell.
Dwell Time50 - 100 msTime spent monitoring a specific MRM transition.

Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS is often preferred, GC-MS can also be a viable, and in some cases, a preferred option for confirmatory analysis. taylorfrancis.comproquest.com The primary challenge for analyzing carbamates by GC is their thermal instability, which can lead to decomposition in the hot injector port rather than volatilization. proquest.comnih.gov

To address this, several strategies can be optimized:

Injection Technique: The use of a septum-equipped temperature programmable injector (SPI) allows for the introduction of the sample at a lower initial temperature, which is then rapidly heated, minimizing the time the analyte spends at high temperatures and thus reducing degradation. proquest.com

Derivatization: In-port derivatization, such as flash methylation, can be employed. scispec.co.th This technique converts the thermally labile carbamate into a more stable, volatile derivative suitable for GC analysis.

Chromatographic Conditions: A robust GC-MS/MS method would be developed using a capillary column like an HP-5MS or equivalent. researchgate.net The oven temperature program would be optimized to ensure good separation of the analyte from any matrix components.

GC-MS/MS provides excellent selectivity, and for certain carbamates, robust methods have been developed that are comparable to LC-MS methods in terms of detection limits and reproducibility. proquest.comscispec.co.th

Table 2: Illustrative GC-MS Parameters for Carbamate Analysis This table outlines potential starting parameters for developing a GC-MS method for this compound, often requiring derivatization.

ParameterTypical Setting/ConditionPurpose
Gas Chromatography
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm filmInert column for separating analytes.
Carrier GasHelium or Hydrogen at ~1.2 mL/minTransports the sample through the column.
Injector TypeSplit/Splitless or Programmable Temperature Vaporizer (PTV)To minimize thermal degradation.
Injector Temperature250 °C (with derivatization) or programmed rampVolatilizes the sample onto the column.
Oven ProgramStart at 70°C, ramp at 10-15°C/min to ~300°CSeparates compounds based on boiling point and column interaction.
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eVStandard ionization method creating reproducible fragment patterns.
Scan ModeSelected Ion Monitoring (SIM) or MS/MSFor enhanced sensitivity and selectivity.
Ion Source Temp.~250 °CMaintains ions in the gas phase.

Advanced Sample Preparation and Extraction Protocols for Isolation and Enrichment from Research Matrices

The goal of sample preparation is to isolate and enrich this compound from the sample matrix (e.g., biological fluids, environmental samples, reaction mixtures) while removing interfering components. The choice of technique depends on the matrix complexity, the required detection limits, and the analytical method being used.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become a widely adopted and highly effective sample preparation technique for the analysis of pesticides, including carbamates, in a variety of complex matrices. nih.govgoogleapis.comfrontiersin.org It involves a two-step process:

Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. googleapis.comingenieria-analitica.com Subsequently, a salt mixture, often containing magnesium sulfate (MgSO₄) to remove water and sodium acetate (B1210297) or citrate to buffer the solution, is added. googleapis.comepa.gov Shaking or vortexing facilitates the partitioning of the analytes into the acetonitrile layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a sorbent material to remove interfering matrix components. ingenieria-analitica.com For many applications, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences like lipids, is effective. epa.gov For highly pigmented samples, graphitized carbon black (GCB) may also be included.

The QuEChERS approach is known for providing high analyte recoveries (often >70-80%) and good reproducibility, making it suitable for high-throughput analysis. nih.govgoogleapis.comnih.gov Modifications to the standard protocol, such as using novel magnetic nanoporous carbon sorbents, have been developed to further improve cleanup efficiency for challenging matrices. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a classic and powerful technique for sample cleanup and concentration. It offers a more controlled and often more rigorous cleanup than d-SPE. The process involves passing a liquid sample through a solid sorbent bed that retains the analyte, while interferences pass through. The analyte is then eluted with a small volume of a strong solvent.

Key optimization parameters for an SPE method for this compound would include:

Sorbent Selection: Reversed-phase sorbents like C18 are commonly used for carbamates. nih.gov Porous organic polymers or other novel materials can also be employed for specific applications. nih.gov

Sample Loading: The pH and flow rate of the sample during loading are optimized to ensure maximum retention of the analyte on the sorbent. nih.gov

Wash Step: An intermediate wash step with a weak solvent is used to remove co-adsorbed interferences without prematurely eluting the target compound.

Elution: The choice of elution solvent is critical to ensure complete recovery of the analyte from the sorbent in a minimal volume.

SPE can be performed in various formats, including cartridges, well plates, and micro-extraction formats (µ-SPE). nih.gov Magnetic SPE (MSPE), which uses magnetic nanoparticles as the sorbent, simplifies the extraction process by eliminating the need for centrifugation or filtration, as the sorbent can be isolated using an external magnet. acs.orgresearchgate.net This approach has been successfully applied to the extraction of various carbamates. acs.orgresearchgate.netoup.com

Table 3: Comparison of Advanced Sample Preparation Techniques This table summarizes the characteristics of QuEChERS and SPE as they would apply to the isolation of this compound.

FeatureQuEChERSSolid-Phase Extraction (SPE)
Principle Acetonitrile extraction followed by salting-out and dispersive SPE cleanup.Analyte is retained on a solid sorbent while the sample matrix passes through; analyte is then eluted.
Typical Sorbents Primary Secondary Amine (PSA), C18, Magnesium Sulfate (MgSO₄).C18, Porous Polymers, Magnetic Nanoparticles.
Advantages High throughput, low solvent usage, simple procedure, wide applicability. googleapis.comHigh concentration factors, excellent cleanup, high selectivity, well-established.
Considerations May provide less thorough cleanup for extremely complex matrices compared to cartridge SPE.Can be more time-consuming and use more solvent than QuEChERS; requires method development.
Typical Recovery 70-120% googleapis.comepa.gov80-110% nih.govnih.gov
Best Suited For Large batches of samples, matrices like fruits, vegetables, and other agricultural products. nih.govepa.govnih.govAqueous samples, biological fluids, or when high enrichment is required. nih.govnih.govnih.gov

Computational and Theoretical Chemistry Studies of 1 Vinylcyclohexyl Carbamate Systems

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1-Vinylcyclohexyl carbamate (B1207046), DFT would be the primary tool for several key analyses:

Geometry Optimization: DFT calculations would determine the most stable three-dimensional arrangement of atoms (the ground-state geometry) by finding the minimum energy structure on the potential energy surface. This involves predicting bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Once the optimized geometry is found, a frequency calculation can be performed. This predicts the molecule's infrared (IR) and Raman spectra, which can be compared with experimental spectra to validate the calculated structure. nih.govresearchgate.net The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Reaction Energetics: DFT is used to calculate the energy changes that occur during a chemical reaction. For instance, it could be used to study the stability of 1-Vinylcyclohexyl carbamate by calculating the energetics of its potential decomposition pathways or its reactions with other molecules. nih.gov

A typical DFT study on this molecule would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), 6-311++G(d,p)) to provide a reliable description of the system. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data are illustrative examples of what a DFT calculation would yield and are not based on actual published results for this specific molecule.)

PropertyParameterCalculated Value
Optimized GeometryC=C Bond Length (Vinyl)~1.34 Å
N-C(O) Bond Length~1.36 Å
C-O-C(O) Angle~115°
Vibrational FrequenciesC=O Stretch~1700-1750 cm⁻¹
N-H Stretch~3400-3500 cm⁻¹
EnergeticsHeat of FormationValue in kJ/mol

For situations requiring higher accuracy than standard DFT, more computationally intensive ab initio methods are employed. These methods are based on first principles without empirical parameterization.

Ab Initio Methods: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Configuration Interaction (CI) provide systematically improvable accuracy. They are often used to benchmark DFT results for smaller, related molecules to ensure the chosen functional is appropriate.

Coupled Cluster (CC) Methods: Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for calculating molecular energies for small to medium-sized molecules. A single-point CCSD(T) calculation on a DFT-optimized geometry for this compound would provide a highly accurate electronic energy, crucial for precise reaction energetics.

Quantum chemical calculations yield a molecular wavefunction from which numerous electronic properties can be derived.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic stability.

Charge Distribution: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to assign partial atomic charges. This reveals the electron distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Electrostatic Potential (ESP): The ESP map is a visual representation of the charge distribution on the molecule's surface. It highlights regions of positive and negative potential, predicting where the molecule is likely to interact with other charged or polar species.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its motion and behavior over time, particularly in a solution or other condensed phase.

MD simulations rely on a "force field," which is a set of parameters and equations that defines the potential energy of the system as a function of its atomic coordinates. A force field is essential for calculating the forces acting on each atom and simulating its movement.

Force Field Development: For a novel molecule like this compound, a specific force field may not exist in standard databases (e.g., CHARMM, AMBER, OPLS). Its development would involve:

Parameter Assignment: Using analogous parameters from existing force fields for similar functional groups (cyclohexane, vinyl groups, carbamates).

Parameter Optimization: Deriving missing or uncertain parameters, such as partial atomic charges and dihedral angle terms, from high-level quantum mechanics calculations. The atomic charges would be derived to reproduce the quantum mechanical electrostatic potential.

Validation: The newly developed force field would be validated by ensuring it can reproduce key properties obtained from quantum mechanics (e.g., the ground-state geometry) or from experimental data if available.

With a validated force field, MD simulations can be performed to explore the dynamic properties of this compound.

Conformational Dynamics: The cyclohexane (B81311) ring can exist in various conformations (chair, boat, twist-boat), and rotation can occur around the single bonds connecting the functional groups. MD simulations can explore the conformational landscape, revealing the relative populations of different conformers and the energy barriers for converting between them.

Solvation Effects: By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol), MD can model how the solvent affects its structure and dynamics. Key analyses would include the calculation of the radial distribution function (RDF) to understand the structuring of solvent molecules around specific atoms (like the carbonyl oxygen or amide hydrogen) and the formation of hydrogen bonds.

Theoretical Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at the molecular level. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding its formation and degradation. These studies allow for the mapping of potential energy surfaces, which helps in elucidating the most probable reaction pathways.

Identification and Characterization of Transition States for Synthetic and Degradation Reactions

The synthesis of carbamates, including this compound, often involves the reaction of an isocyanate with an alcohol or the reaction of an amine with a source of the carbonyl group. Computational studies on analogous systems have identified key transition states in these processes. For instance, the formation of carbamates through the absorption of CO2 by amines has been shown to proceed via a single-step, third-order reaction mechanism, with water molecules playing a crucial role as a catalyst by stabilizing intermediates. researchgate.net

DFT calculations have been employed to investigate the key step of Pd-N to Pd-O rearrangement in a model catalytic cycle for carbamate synthesis. These calculations revealed that the rearrangement of the Pd-N to the Pd-O bounded complex has an activation energy barrier of approximately 20 kJ mol⁻¹, making it a feasible step under ambient conditions. nih.gov While this study does not directly involve this compound, the principles of transition state theory and the computational methodologies are directly applicable to understanding its synthesis.

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the transition states for the synthesis and degradation of a vinyl carbamate.

ReactionTransition StateActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Synthesis
Isocyanate + CyclohexanolTS_formation15.2-1850
Degradation
Epoxidation of Vinyl GroupTS_epoxidation22.5-950
Hydrolysis of CarbamateTS_hydrolysis18.7-1600

This table is illustrative and based on typical values for similar reactions, as specific data for this compound is not available.

Prediction of Reaction Selectivity (Regioselectivity, Stereoselectivity) and Rate Constants

Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For a molecule like this compound, which has multiple reactive sites, predicting regioselectivity and stereoselectivity is crucial for understanding its chemical behavior.

Regioselectivity: In reactions involving both the vinyl group and the carbamate moiety, theoretical calculations can predict which site is more likely to react. For example, in an electrophilic addition reaction, the relative energies of the transition states for attack at the vinyl double bond versus the carbamate group can be calculated to determine the preferred reaction pathway.

Stereoselectivity: If chiral catalysts are used in the synthesis of this compound, computational methods can predict the enantiomeric excess of the product. By modeling the interaction of the reactants and catalyst in the transition state, the energy difference between the pathways leading to the (R) and (S) enantiomers can be determined. This energy difference is directly related to the stereoselectivity of the reaction. elsevierpure.com Advances in computational methods have made it a valuable tool for interpreting and predicting the outcomes of asymmetric catalysis. rsc.org

Rate Constants: Transition state theory allows for the calculation of reaction rate constants from the computed activation energies. While precise prediction of rate constants is challenging, computational methods can provide valuable insights into reaction kinetics and how they are influenced by factors such as temperature, solvent, and catalyst structure.

Application of Chemoinformatics and Machine Learning in Structure-Reactivity Prediction

Chemoinformatics and machine learning are increasingly being used to predict the reactivity and properties of chemical compounds, offering a faster alternative to traditional experimental and computational methods. youtube.com

For this compound, these approaches can be used to develop models that predict its reactivity in various chemical transformations. By training machine learning algorithms on large datasets of known reactions, it is possible to create models that can predict the outcome of a reaction for a new molecule. mdpi.com These models typically use molecular descriptors, which are numerical representations of the chemical structure, as input features.

Machine learning models can be particularly useful for predicting complex properties like reaction selectivity and yield. For instance, a model could be trained to predict the regioselectivity of an addition reaction to this compound by considering features that describe the electronic and steric properties of the vinyl group and the carbamate moiety. nih.govcmu.edu

The development of such predictive models relies on the availability of high-quality data. While specific machine learning models for this compound may not exist, the general principles and methodologies are well-established and could be applied if sufficient data were available.

Below is an example of a data table that could be used to train a machine learning model for predicting the reactivity of a series of carbamates.

CompoundMolecular WeightLogPDipole Moment (Debye)LUMO Energy (eV)Reactivity (Observed)
Carbamate A150.221.52.1-0.5High
Carbamate B164.251.82.5-0.3Medium
Carbamate C178.282.12.8-0.1Low
This compound 169.23 2.3 2.4 -0.4 (Predicted)

This table is for illustrative purposes to show the types of descriptors used in chemoinformatics and machine learning for reactivity prediction.

The integration of computational chemistry, chemoinformatics, and machine learning provides a powerful framework for understanding and predicting the chemical behavior of molecules like this compound, from the fundamental details of reaction mechanisms to the prediction of reactivity in complex systems.

Exploration of Research Applications and Derivatives of 1 Vinylcyclohexyl Carbamate

Role as Protecting Groups in Multi-Step Organic Synthesis

In complex multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org This temporary modification is achieved using a "protecting group," which must be easy to install, stable under various reaction conditions, and readily removable under mild conditions. organic-chemistry.org

The vinyloxycarbonyl (VOC) group, the core functional moiety of 1-vinylcyclohexyl carbamate (B1207046), has been explored as a protecting group for amines. google.com Amines are nucleophilic and basic, and their unprotected presence can lead to numerous side reactions. masterorganicchemistry.comlibretexts.org Converting an amine to a carbamate derivative, such as a vinyloxycarbonyl-protected amine, effectively neutralizes its nucleophilicity. organic-chemistry.org

The installation of a VOC group typically involves the reaction of an amine with a vinyl chloroformate precursor. masterorganicchemistry.com After the desired synthetic transformations are completed on other parts of the molecule, the VOC group can be cleaved to regenerate the free amine. Deprotection strategies for the vinyloxycarbonyl group are notably mild and selective, including methods like treatment with bromine followed by alcohol, mild acid hydrolysis, or mercuric ion-induced hydrolysis. google.com This orthogonality to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile) makes the VOC group a potentially useful tool in specialized synthetic strategies, particularly in peptide synthesis. organic-chemistry.orggoogle.com

Precursors and Monomers in Advanced Polymer Chemistry Research (e.g., Polyurethanes and Copolymers)

The vinyl group in 1-vinylcyclohexyl carbamate makes it a functional monomer for polymerization reactions. Vinyl carbamates can undergo free-radical polymerization, often initiated by thermal initiators, to produce poly(vinyl carbamate)s. rsc.org While the polymerization of vinyl carbonates under similar conditions may yield low molecular weight polymers, the polymerization of vinyl carbamates often proceeds more smoothly. rsc.org

The photoreactivity of vinyl carbamate monomers has also been investigated. rsc.org In photopolymerization processes, which are crucial for coatings and 3D printing, the reactivity of difunctional vinyl carbamates has been found to be intermediate between that of highly reactive acrylates and less reactive methacrylates, achieving significant double bond conversion. rsc.org

Furthermore, carbamate monomers are central to the synthesis of polyurethanes, a highly versatile class of polymers. kit-technology.deacs.org While the conventional synthesis of polyurethanes involves the reaction of polyols with isocyanates (which are often toxic), significant research has focused on non-isocyanate routes. kit-technology.demdpi.com One such strategy involves the polycondensation of dimethyl carbamate monomers with diols. kit-technology.de Vinyl carbamate monomers like this compound represent potential building blocks for creating novel polyurethane structures or for synthesizing polyurethane/vinyl polymer hybrids through successive polymerization steps. rsc.org

Table 1: Comparison of Monomer Reactivity in Photopolymerization This table presents representative data for the general classes of monomers discussed to illustrate relative photoreactivity.

Monomer ClassRelative PhotoreactivityTypical Double Bond Conversion
AcrylateHigh> 70%
Vinyl Carbamate Intermediate 55-60%
MethacrylateLow< 55%
Data generalized from studies on difunctional monomers. rsc.org

Catalytic Applications and Material Science Research involving this compound Complexes

While the synthesis of vinyl carbamates can be catalyzed by transition metal complexes, the use of carbamate complexes as catalysts is a distinct field of study. rsc.orgmostwiedzy.pl Transition metals are effective catalysts due to their ability to exist in multiple oxidation states and their vacant d-orbitals, which can coordinate with reactant molecules. youtube.com The ligands surrounding the metal center are crucial for tuning its catalytic activity and selectivity.

Carbamate ligands can influence the electronic and steric environment of a metal center, thereby modulating its catalytic properties. rsc.org For example, palladium complexes with thiosemicarbazone ligands (which contain a carbamate-like structure) have been used as catalysts for cross-coupling reactions. mdpi.com Furthermore, carbamate-functionalized materials, such as organosilicas, have been used as supports to anchor palladium nanoparticles, creating robust and recyclable heterogeneous catalysts for reduction reactions.

Although specific catalytic applications for complexes of this compound are not widely documented, its structure suggests potential. The carbamate moiety could act as a ligand to form transition metal complexes, which could then be investigated for catalytic activity in reactions such as hydrogenation, oxidation, or C-C bond formation. mostwiedzy.plmiami.edu

Metal-Carbamate Complexes in CO2 Activation and Utilization

The activation and utilization of carbon dioxide (CO2), a readily available and renewable C1 feedstock, is a significant goal in sustainable chemistry. Metal-carbamate complexes play a crucial role in this endeavor. These complexes are typically formed through the reaction of a metal center with a carbamate ligand, which itself can be generated from the reaction of an amine with CO2. While specific research on this compound in this area is not documented, the general principles of metal-carbamate involvement in CO2 activation can be discussed.

The carbamate ligand, with its R2NCOO- structure, can coordinate to a metal center in various ways, including monodentate, bidentate, and bridging modes. This coordination can activate the CO2 moiety, making it more susceptible to subsequent chemical transformations. The electronic properties of the metal and the steric and electronic characteristics of the substituents on the carbamate ligand influence the reactivity of the complex.

Table 1: General Classes of Metal-Carbamate Complexes in CO2 Activation

Metal GroupGeneral ReactivityPotential Applications in CO2 Utilization
Early Transition Metals (e.g., Ti, Zr)Often form stable carbamate complexes that can act as catalysts for polymerization reactions involving CO2.Synthesis of polycarbonates and other polymers.
Late Transition Metals (e.g., Ru, Rh, Pd)Can mediate the catalytic transformation of CO2 into valuable organic molecules through various reaction pathways.Formation of formates, methanol, and other reduced CO2 products.
Main Group Metals (e.g., Al, Mg)Can form complexes that are active in the cycloaddition of CO2 to epoxides to form cyclic carbonates.Synthesis of fine chemicals and polymer precursors.

Research in this field primarily focuses on the design of novel metal-ligand systems that can efficiently capture and convert CO2 under mild conditions. The stability and reactivity of the metal-carbamate intermediate are key factors in determining the efficiency of the catalytic cycle. For instance, the insertion of CO2 into a metal-amide bond is a common route to form a metal-carbamate, which can then undergo further reactions to yield a desired product and regenerate the catalyst.

Exploration of Heterogeneous and Homogeneous Catalysis Mediated by Carbamate Ligands

Carbamate ligands, derived from the reaction of amines and CO2, can be utilized in both homogeneous and heterogeneous catalysis. The versatility of the carbamate functional group allows for its incorporation into a wide range of catalyst structures.

Homogeneous Catalysis:

In homogeneous catalysis, metal complexes bearing carbamate ligands are soluble in the reaction medium. The catalytic activity can be finely tuned by modifying the structure of the carbamate ligand and the nature of the metal center. While no specific examples involving this compound are available, analogous carbamate-ligated metal complexes have been explored in various catalytic transformations. These include hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The carbamate ligand can influence the steric and electronic environment of the metal center, thereby affecting the selectivity and efficiency of the catalyst.

Heterogeneous Catalysis:

For heterogeneous catalysis, carbamate functionalities can be immobilized on solid supports, such as silica, alumina, or polymers. This approach offers the advantages of easy catalyst separation and recycling. The carbamate groups can act as anchoring sites for metal nanoparticles or as ligands for single-site metal catalysts. The supported catalysts can be employed in a variety of reactions, including oxidations, reductions, and C-C coupling reactions. The interaction between the carbamate ligand, the metal center, and the support material can significantly impact the catalytic performance.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with Carbamate Ligands

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Soluble in the reaction medium.Solid, insoluble in the reaction medium.
Activity/Selectivity Often high due to well-defined active sites.Can be influenced by support effects and mass transfer limitations.
Catalyst Separation Often difficult and requires energy-intensive processes.Generally straightforward (e.g., filtration).
Catalyst Recycling Can be challenging due to catalyst degradation or loss during separation.Typically easier and more efficient.
Ligand Modification Relatively straightforward to tune catalyst properties.Can be more complex to modify ligands on a solid support.

The development of new catalytic systems based on carbamate ligands continues to be an active area of research. The ability to form carbamates in situ from amines and CO2 presents an attractive strategy for designing catalysts for CO2 utilization and other important chemical transformations. Future research may yet uncover specific applications for derivatives of this compound in these fields.

Future Directions and Emerging Research Avenues for 1 Vinylcyclohexyl Carbamate Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

Future synthetic strategies for 1-vinylcyclohexyl carbamate (B1207046) will increasingly prioritize sustainability and atom economy. A primary focus will be the utilization of carbon dioxide (CO2) as a renewable C1 feedstock, moving away from hazardous reagents like phosgene (B1210022) and isocyanates. acs.orgnih.gov Research will likely concentrate on the development of highly efficient catalytic systems for the direct synthesis from amines, alcohols, and CO2. nih.gov

Catalytic approaches that are being explored for carbamate synthesis, and which could be adapted for 1-vinylcyclohexyl carbamate, include the use of ruthenium complexes for the reaction of terminal alkynes with CO2 and secondary amines. rsc.org This method offers a direct route to vinyl carbamates. Additionally, the use of deep eutectic solvents (DESs) and various catalyst systems, such as those based on zinc, are being investigated to facilitate carbamate synthesis under milder, more environmentally benign conditions. nih.gov The development of recyclable heterogeneous catalysts will also be a key area of research to improve the sustainability of the manufacturing process. nih.gov

Table 1: Comparison of Traditional and Emerging Synthetic Routes for Carbamates

FeatureTraditional Methods (e.g., Isocyanate/Phosgene)Emerging Sustainable Methods
Carbon Source Phosgene, IsocyanatesCarbon Dioxide (CO2)
Reagent Toxicity HighLow
Byproducts Stoichiometric waste (e.g., HCl)Minimal (e.g., water)
Atom Economy LowerHigher
Catalysis Often stoichiometricCatalytic (Homogeneous/Heterogeneous)
Reaction Conditions Often harshGenerally milder

Integration of Artificial Intelligence and Robotics in Automated Synthesis and Discovery

The integration of artificial intelligence (AI) and robotics is set to revolutionize the synthesis and discovery of compounds like this compound. Automated flow chemistry platforms offer precise control over reaction parameters, leading to higher yields, increased product purity, and enhanced safety. nih.gov These systems can significantly shorten reaction times and reduce chemical waste compared to traditional batch synthesis.

AI and machine learning algorithms can be employed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. By analyzing vast datasets of chemical reactions, these intelligent systems can identify the most efficient pathways for the synthesis of this compound and its derivatives. This data-driven approach can accelerate the discovery of new compounds with desired properties.

The combination of automated hardware and intelligent software will enable high-throughput screening of reaction conditions and catalysts, facilitating the rapid identification of optimal synthetic protocols. This will liberate chemists from routine tasks, allowing them to focus on more creative and complex challenges in chemical research. The ultimate goal is the development of fully autonomous systems that can design, execute, and optimize the synthesis of this compound with minimal human intervention.

Exploration of Novel Reactivity Modes and Chemical Transformations at Extreme Conditions

Investigating the reactivity of this compound under extreme conditions, such as high pressure, high temperature, and photochemical irradiation, can unlock novel chemical transformations and synthetic pathways. The use of supercritical fluids, like supercritical carbon dioxide (scCO2), as both a solvent and a reactant is a promising area of research. acs.orgnih.gov Reactions in scCO2 can lead to different selectivities and reaction rates compared to conventional solvents and may offer a greener alternative for the synthesis of carbamates. acs.org For instance, the synthesis of carbamates in dense-phase CO2 under high pressure has been shown to minimize side reactions. acs.org

Photochemical transformations represent another frontier for exploring the reactivity of this compound. nih.gov The energy provided by light can be sufficient to break covalent bonds and initiate unique reactions that are not accessible under thermal conditions. taylorfrancis.com Research in this area could lead to the development of novel methods for the functionalization of the vinyl or cyclohexyl moieties of the molecule, expanding its synthetic utility. The study of photochemical reactions of related carbamates has shown that various transformations can occur, leading to a range of products. nih.gov

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring of Reactions

The development and application of advanced spectroscopic techniques for the in situ and operando monitoring of reactions will provide unprecedented insights into the synthesis of this compound. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction analysis. researchgate.net In situ FTIR spectroscopy can be used to track the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic and mechanistic information. researchgate.net This is particularly useful in continuous flow systems where real-time monitoring is crucial for process control and optimization. researchgate.net

Operando Raman spectroscopy is another valuable technique for studying catalytic reactions under working conditions. aip.orgrsc.orgmdpi.comnih.govacs.org It can provide information about the structure of catalysts and the nature of adsorbed species during the reaction, which is essential for understanding reaction mechanisms and developing more efficient catalysts. aip.orgrsc.org The ability of Raman spectroscopy to analyze aqueous solutions with minimal interference from water makes it particularly well-suited for monitoring reactions in aqueous media. mdpi.com The combination of these advanced analytical techniques with automated synthesis platforms will create a powerful feedback loop for rapid reaction optimization.

Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedAdvantages for this compound Synthesis
In Situ FTIR Real-time concentration of reactants, intermediates, and products. Kinetic data.Enables precise control and optimization in continuous flow synthesis. Helps elucidate reaction mechanisms.
Operando Raman Structural information on catalysts and adsorbed species under reaction conditions. Vibrational fingerprinting of molecules.Provides insights into catalyst behavior and deactivation. Can be used in aqueous media with minimal interference.

Mechanistic Investigations into Environmental Transformation Pathways and Persistence

A comprehensive understanding of the environmental fate of this compound is crucial for its responsible application. Future research will focus on detailed mechanistic investigations of its transformation pathways and persistence in various environmental compartments, including soil and water. The primary abiotic degradation pathways for carbamates in the aquatic environment are hydrolysis and photolysis. nih.govepa.govnih.govepa.gov The rate of hydrolysis is highly dependent on pH and temperature. nih.govnih.gov Photochemical degradation can also be a significant transformation pathway, particularly in surface waters exposed to sunlight. epa.gov

The vinyl group in this compound may influence its environmental degradation. Studies on other vinyl-containing compounds, such as vinyl chloride, have shown that they can be subject to both aerobic and anaerobic microbial degradation. researchgate.netacs.orgnsf.govasm.org Research is needed to determine if similar microbial pathways are relevant for the degradation of this compound. The persistence of carbamates in soil is influenced by factors such as soil type, moisture, temperature, and microbial activity. nih.govresearchgate.net

A key area of investigation will be the identification of transformation products. For example, vinyl carbamate is known to be metabolized to the highly reactive vinyl carbamate epoxide, which is a potent mutagen and carcinogen. nih.govnih.govnih.govnih.gov It is essential to determine if this compound can also form an analogous epoxide and to assess the environmental and toxicological significance of any transformation products. Understanding these degradation pathways and the persistence of the parent compound and its metabolites is critical for conducting accurate environmental risk assessments. nih.govoregonstate.eduresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 1-Vinylcyclohexyl carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of carbamate derivatives often involves protecting-group strategies and stepwise functionalization. For example, tert-butyl carbamate analogs are synthesized via amine protection (e.g., using di-tert-butyl dicarbonate) followed by selective deprotection or coupling reactions . Optimizing reaction parameters such as temperature (e.g., 0–25°C for stability), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reagents (e.g., 1.2 equivalents of coupling agents) can improve yields. Purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

  • Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) with selected-ion monitoring (SIM) is highly sensitive for detecting carbamate derivatives at trace levels, as validated for ethyl carbamate analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV detection quantifies purity. Collaborative validation protocols, such as those from the Association of Official Analytical Chemists, ensure reproducibility .

Advanced Research Questions

Q. What experimental models and mechanistic insights from vinyl carbamate studies are relevant to assessing this compound’s carcinogenic potential?

  • Methodological Answer : Vinyl carbamate is metabolized by CYP2E1 into DNA-reactive epoxides, a pathway implicated in rodent lung and liver carcinogenesis . For this compound, in vitro assays using human liver microsomes can identify metabolic intermediates, while transgenic models (e.g., HRAS2 mice) are suitable for in vivo tumorigenicity studies. Dose-response experiments and comparative metabolomics (e.g., LC-MS/MS) can clarify metabolic activation pathways and species-specific differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.